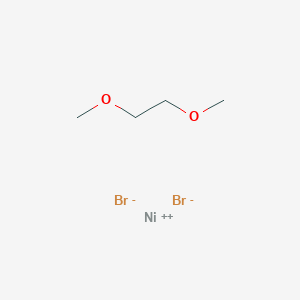

Dibromo(glyme)nickel

Description

Significance in Modern Transition Metal Catalysis

The field of transition metal catalysis has seen a surge of interest in using earth-abundant first-row transition metals, such as nickel, as cost-effective alternatives to precious metals like palladium. nih.govnih.gov Nickel catalysis, in particular, has experienced significant growth due to nickel's unique properties, including its ability to access multiple oxidation states (e.g., Ni(0), Ni(I), Ni(II), Ni(III)) and facilitate challenging chemical transformations. nih.gov

Dibromo(glyme)nickel holds considerable significance in this context because it serves as a stable, storable, and convenient Ni(II) precatalyst. sigmaaldrich.comescholarship.org Precatalysts are compounds that are converted in situ into the active catalytic species. The use of such air- and moisture-tolerant solid precursors simplifies the setup of reactions, as they can often be handled outside of an inert-atmosphere glovebox. nih.gov The primary role of this compound is to provide a reliable source for generating highly reactive Ni(0) species, which are central to a vast number of catalytic cycles, particularly in cross-coupling reactions. vulcanchem.com

Its applications are diverse and impactful, including:

Cross-Coupling Reactions: It is a precursor for catalysts used in Suzuki-Miyaura couplings, which are fundamental for creating carbon-carbon bonds, especially in the synthesis of complex organic molecules for pharmaceuticals and materials science. nih.gov Nickel catalysts derived from precursors like this compound are particularly valuable for their ability to activate challenging substrates, such as aryl chlorides, that are often less reactive with palladium catalysts. vulcanchem.com

Polymer Chemistry: The complex is used in the preparation of conducting polymers, such as poly(3-hexylthiophene) (P3HT), through Kumada catalyst transfer polymerization. sigmaaldrich.comchemicalbook.com This method allows for good control over the molecular weight and properties of the resulting polymer. chemicalbook.com

Enantioselective Catalysis: It has been employed as a precatalyst in asymmetric reactions, for instance, in the enantioselective carbo-acylation of alkenes to produce chiral molecules with high enantiomeric excess. vulcanchem.com

The ability to generate active nickel catalysts from a well-defined and stable precursor like this compound is crucial for achieving reproducible and high-yielding results in modern synthetic chemistry.

Overview of Precursor Role in Organonickel Chemistry

Organonickel chemistry focuses on compounds containing nickel-carbon bonds, which are often key intermediates in catalytic processes. wikipedia.org Many of the most useful nickel-catalyzed reactions, including cross-coupling and polymerization, rely on a catalytic cycle that involves a zerovalent nickel species, Ni(0). nih.govwikipedia.org However, Ni(0) complexes can be air-sensitive and thermally unstable. This compound, a Ni(II) compound, provides an effective solution by acting as a precatalyst that is reduced in situ to the catalytically active Ni(0) state at the start of the reaction. vulcanchem.com

The catalytic cycle typically begins with the reduction of the Ni(II) precatalyst. This can be achieved using various reducing agents added to the reaction mixture. Once the active Ni(0) species is formed, it can initiate the catalytic cycle, which commonly involves several key steps:

Oxidative Addition: The Ni(0) center inserts into a carbon-halogen or carbon-oxygen bond of an organic substrate, forming a Ni(II)-aryl or Ni(II)-alkyl intermediate. vulcanchem.comnih.gov

Transmetalation (in cross-coupling): A second organic group is transferred to the nickel center from another organometallic reagent (e.g., an organoboron compound in Suzuki-Miyaura coupling). researchgate.net

Reductive Elimination: The two organic groups on the nickel center couple together, forming a new carbon-carbon bond and regenerating the active Ni(0) catalyst, which can then enter another cycle. vulcanchem.com

This compound is thus a cornerstone precursor for accessing the rich and varied reactivity of organonickel intermediates. Its use facilitates numerous transformations central to organonickel chemistry, such as alkene oligomerization, coupling reactions, and carbonylations. wikipedia.org

| Reaction Type | Description | Source |

|---|---|---|

| Suzuki-Miyaura Coupling | Used as a precursor for Ni(0) catalysts that couple heteroaryl boronic acids with heteroaryl halides to form important hetero-biaryl compounds. | nih.gov |

| Kumada Catalyst Transfer Polymerization | Facilitates the synthesis of conjugated polymers like poly(3-hexylthiophene) (P3HT) with controlled molecular weight. | sigmaaldrich.comchemicalbook.com |

| Vinyl Polymerization | Serves as a precursor for catalysts in the vinyl polymerization of monomers like norbornene. | sigmaaldrich.com |

| Enantioselective Carbo-Acylation | Functions as a precatalyst that, after in situ reduction, participates in creating stereocenters in high enantiomeric excess. | vulcanchem.com |

| Petasis-like Transformations | Generates Ni(0) catalysts for C-C bond formation between aryl boronic acids and N-acyliminium precursors. | ucla.edu |

Structure

2D Structure

3D Structure of Parent

Properties

Molecular Formula |

C4H10Br2NiO2 |

|---|---|

Molecular Weight |

308.62 g/mol |

IUPAC Name |

1,2-dimethoxyethane;nickel(2+);dibromide |

InChI |

InChI=1S/C4H10O2.2BrH.Ni/c1-5-3-4-6-2;;;/h3-4H2,1-2H3;2*1H;/q;;;+2/p-2 |

InChI Key |

VHSVJTYBTJCDFL-UHFFFAOYSA-L |

Canonical SMILES |

COCCOC.[Ni+2].[Br-].[Br-] |

Origin of Product |

United States |

Precatalyst Preparation and in Situ Activation Methodologies

General Synthesis Routes to Dibromo(glyme)nickel and Related Complexes

This compound is an organometallic coordination complex valued as a precursor for various nickel(II) catalysts and for the deposition of nickel-containing thin films. sigmaaldrich.com The primary method for its synthesis involves the direct reaction of anhydrous nickel(II) bromide (NiBr₂) with 1,2-dimethoxyethane (B42094) (glyme or DME). nih.govresearchgate.net This process is typically conducted under an inert atmosphere to prevent the coordination of water, which can affect the complex's reactivity. The glyme molecule acts as a bidentate ether ligand, chelating to the nickel(II) ion and enhancing the complex's solubility in polar aprotic solvents. vulcanchem.com

Several synthetic protocols have been reported, varying in starting materials and reaction conditions. A common approach involves refluxing anhydrous NiBr₂ in glyme, which serves as both the ligand and the solvent. smolecule.com Another method starts with hydrated nickel(II) bromide (NiBr₂·3H₂O), which is first dehydrated by heating in a solvent like absolute ethanol (B145695) before the addition of glyme. guidechem.com A similar complex, dibromo(diglyme)nickel, can be synthesized using diglyme (B29089) (1-methoxy-2-(2-methoxyethoxy)ethane) in place of monoglyme, typically by dissolving nickel(II) bromide in diglyme at elevated temperatures. smolecule.comnih.gov

The stoichiometry between the nickel salt and the glyme ligand is a critical parameter. A 1:1 molar ratio is generally optimal for the synthesis of the desired NiBr₂(dme) complex. smolecule.com Different ratios may lead to the formation of other coordination compounds or lower yields. smolecule.com

The following table summarizes various reported synthetic routes for this compound and a related chloride analogue.

| Starting Material | Reagents | Solvent | Reported Yield | Reference |

|---|---|---|---|---|

| NiBr₂·3H₂O | 1,2-dimethoxyethane (DME) | Ethanol, DME | 56% | guidechem.com |

| NiCl₂ | 1,2-dimethoxyethane (DME) | Methanol, Trimethyl orthoformate, DME | 80% (for NiCl₂(DME)) | guidechem.com |

| Anhydrous NiBr₂ | 1,2-dimethoxyethane (DME) | CH₂Cl₂ | N/A | researchgate.net |

| Anhydrous NiBr₂ | Diglyme | Diglyme | N/A | smolecule.com |

In Situ Precatalyst Generation in Catalytic Systems

In many catalytic applications, this compound is not the active catalyst itself but a stable precatalyst. vulcanchem.com The active catalytic species, typically a Ni(0) complex, is generated in situ through reduction in the presence of the reactants and a suitable reducing agent. This approach avoids the handling of often pyrophoric and unstable low-valent nickel complexes.

A prominent example is its use in reductive cross-coupling reactions. For instance, in the enantioselective carbo-acylation of alkenes, NiBr₂(dme) is reduced by manganese powder to generate the active Ni(0) catalyst within the reaction vessel. nih.gov This in situ generated catalyst then participates in the catalytic cycle, which involves oxidative addition, migratory insertion, and reductive elimination steps. vulcanchem.comnih.gov Similarly, in the acylzincation of allenes, NiBr₂(dme) is combined with a ligand and an organozinc reagent, which initiates the formation of the active nickel species under a carbon monoxide atmosphere. nih.gov

The in situ strategy is also employed in photocatalytic systems. In certain C(sp³)–H cross-couplings, NiBr₂(dme) serves dual roles as both the nickel precatalyst and the bromide source for the photocatalytic generation of bromine radicals. thieme-connect.de The reaction cycle involves the reduction of the Ni(II) precatalyst to a Ni(0) species, which then engages in the cross-coupling pathway. thieme-connect.de This methodology highlights the versatility of generating the active catalyst directly within the specific chemical environment required for the transformation, simplifying the procedure and enhancing compatibility with various reaction components. thieme-connect.de

Influence of Activation Conditions on Catalyst Performance

Ligand Effects: The ligand coordinated to the nickel center during activation and catalysis is crucial. In a nickel-catalyzed enantioselective carbo-acylation, systematic screening of Pyrox ligands showed that the choice of ligand was critical for achieving high yields and enantioselectivity. nih.gov Similarly, in the acylzincation of allenes, N-heterocyclic carbene (NHC) ligands were evaluated, with the bulky SIPr·HCl ligand providing the best results compared to other NHC and terpyridine-based ligands. nih.gov

Catalyst and Reductant Choice: The choice of the nickel precursor itself can be significant. In the synthesis of benzotropones, NiBr₂(dme) was found to be superior to both NiCl₂(dme) and Ni(acac)₂. nih.gov The reductant used for the in situ generation of Ni(0) is also a critical factor. Manganese is a commonly used reductant in reductive coupling reactions employing NiBr₂(dme). nih.gov

Solvent and Temperature: The reaction medium and temperature play a vital role. In the carbo-acylation of alkenes, a solvent mixture of DMA and N-methyl morpholine (B109124) (NMM) at 0 °C was found to be optimal. nih.gov For the acylzincation of allenes, DMA was the preferred solvent, and increasing the temperature from room temperature to 40 °C significantly improved the product yield. nih.gov

The following table presents data from an optimization study for the nickel-catalyzed acylzincation of an allene, illustrating the influence of various parameters on catalyst performance. nih.gov

| Entry | Catalyst | Ligand | Temperature (°C) | Yield (%) |

|---|---|---|---|---|

| 1 | Ni(acac)₂ | L1 (Terpyridine) | RT | 33 |

| 2 | Ni(acac)₂ | L1 (Terpyridine) | 40 | 53 |

| 3 | Ni(acac)₂ | L3 (NHC) | 40 | 57 |

| 4 | NiBr₂·DME | L6 (SIPr·HCl) | 40 | 67 |

| 5 | NiCl₂·DME | L6 (SIPr·HCl) | 40 | <10 |

| 6 | Ni(acac)₂ | L6 (SIPr·HCl) | 40 | 55 |

| 7 | NiBr₂·DME (2.5 mol%) | L6 (5 mol%) | 40 | 71 (isolated) |

Conditions: Allene (1.0 equiv), nBuZnCl (1.5 equiv), CO (1 atm), in DMA for 12 h. nih.gov

These findings underscore that the performance of a catalytic system derived from this compound is not solely dependent on the precatalyst itself, but is a result of the complex interplay between the nickel source, ligands, reductants, and the physical conditions of the reaction.

Elucidation of Reaction Mechanisms in Dibromo Glyme Nickel Catalysis

Fundamental Mechanistic Pathways of Nickel-Catalyzed Transformations

Nickel's catalytic prowess stems from its ability to access multiple oxidation states (from Ni(0) to Ni(IV)) and engage in both two-electron and single-electron transfer processes. squarespace.com This flexibility allows for diverse reaction manifolds, including classical two-electron pathways and more contemporary radical-based mechanisms. squarespace.comnih.gov

Traditional cross-coupling reactions often proceed via two-electron pathways, involving a sequence of oxidative addition and reductive elimination steps. numberanalytics.com The most common catalytic cycle involves Ni(0) and Ni(II) intermediates. squarespace.com However, cycles involving paramagnetic Ni(I) and Ni(III) species are also increasingly recognized. squarespace.comnih.govresearchgate.net

Ni(0)/Ni(II) Cycle: This is the classical and most well-understood pathway. It typically begins with the oxidative addition of an electrophile (e.g., an aryl halide) to a Ni(0) complex, forming a Ni(II) intermediate. This is followed by transmetalation with a nucleophile and concludes with reductive elimination to form the C-C bond and regenerate the active Ni(0) catalyst. nih.govacs.org

Ni(I)/Ni(III) Cycle: This pathway has gained prominence as it explains reactivity patterns not accounted for by the Ni(0)/Ni(II) model. squarespace.com The cycle can be initiated by the oxidative addition of an electrophile to a Ni(I) species, generating a high-valent Ni(III) intermediate. researchgate.netresearchgate.net This Ni(III) complex can then undergo reductive elimination, which is often kinetically favorable, to furnish the product and a Ni(I) species that continues the cycle. researchgate.netacs.orgresearchgate.net This pathway is particularly relevant in reactions that are resistant to β-hydride elimination. researchgate.net For instance, a Ni(I)/Ni(III) two-electron pathway, without the need for light, has been identified in asymmetric C-P cross-coupling reactions. researchgate.net

Table 1: Comparison of Two-Electron Catalytic Cycles in Nickel Catalysis

| Feature | Ni(0)/Ni(II) Cycle | Ni(I)/Ni(III) Cycle | Key References |

|---|---|---|---|

| Common Oxidation States | 0, +2 | +1, +3 | squarespace.com |

| Key Intermediates | Ni(0), Organo-Ni(II) | Ni(I), Organo-Ni(III) | squarespace.comnih.gov |

| Initiation Step | Oxidative addition to Ni(0) | Oxidative addition to Ni(I) or SET processes | researchgate.netacs.orgresearchgate.net |

| Product-forming Step | Reductive elimination from Ni(II) | Reductive elimination from Ni(III) | numberanalytics.comacs.orgresearchgate.net |

| Typical Substrates | C(sp²) electrophiles, various nucleophiles | C(sp²) and C(sp³) electrophiles | squarespace.comoaepublish.com |

A defining feature of nickel catalysis is its proficiency in mediating reactions involving radical intermediates. acs.orgnih.govnih.gov This reactivity is distinct from palladium catalysis and allows for the coupling of substrates, particularly C(sp³)-hybridized electrophiles, that are otherwise challenging. squarespace.comnih.gov The generation of organic radicals is often initiated by a low-valent nickel species, typically Ni(I). nih.govnih.govacs.org

Three primary mechanisms have been proposed for the generation of alkyl radicals from alkyl halides:

Stepwise Single Electron Transfer (SET): An outer-sphere electron transfer from the nickel complex to the alkyl halide, followed by the dissociation of the resulting radical anion to yield a halide anion and an alkyl radical. nih.govacs.org

S_N2-type Oxidative Addition: A two-electron oxidative addition followed by the homolytic cleavage (radical ejection) of the nickel-carbon bond. nih.govacs.org

Concerted Halogen Atom Transfer (XAT): An inner-sphere process where electron transfer is coupled with the cleavage of the carbon-halogen bond. acs.orgresearchgate.netnih.govnih.govacs.org This pathway is supported by numerous electroanalytical and computational studies and is considered a prevalent mechanism for activating alkyl halides. acs.orgresearchgate.netnih.govnih.govacs.org

Once generated, the carbon-centered radical can be captured by a nickel complex (e.g., a Ni(II) species) to form a high-valent Ni(III) intermediate, which then proceeds to reductive elimination. acs.orgresearchgate.netnih.govnih.govacs.org This "radical rebound" sequence is central to many cross-electrophile coupling reactions. squarespace.comacs.org

Single Electron Transfer (SET) processes are fundamental to nickel's ability to engage in radical catalysis. researchgate.net Low-valent nickel complexes can act as potent single-electron reductants to activate organic electrophiles. acs.orgnih.gov The distinction between inner-sphere electron transfer (ISET), like the concerted XAT mechanism, and outer-sphere electron transfer (OSET) is critical, as it can significantly affect reaction rates and product selectivity. nih.govresearchgate.net

In OSET, the electron transfer occurs without direct coordination between the nickel center and the substrate. The rate of this process is often governed by the redox potentials of the catalyst and substrate. nih.gov In contrast, ISET involves the formation of a transient inner-sphere complex, and the electron transfer is coupled with bond cleavage, as seen in the concerted halogen-atom abstraction from alkyl halides. nih.gov Studies suggest that ligand design can be used to tune whether a nickel complex favors an inner- or outer-sphere pathway, thereby controlling the generation and subsequent reactivity of radical intermediates. nih.gov

The merger of nickel catalysis with photochemistry has unlocked novel reactivity, primarily through two distinct mechanisms: photoredox catalysis involving SET and photosensitization involving energy transfer (EnT). researchgate.netnih.govnih.gov While SET pathways in dual photoredox/nickel catalysis are well-established, EnT mechanisms represent a more recent development. acs.orgnih.govrsc.org

In an EnT-mediated process, a photocatalyst (photosensitizer) absorbs visible light to reach an excited state. nih.govwhiterose.ac.uk This excited photosensitizer then transfers its energy—not an electron—to a ground-state organonickel intermediate, promoting it to a catalytically active triplet excited state. researchgate.netnih.govnih.gov This excited nickel complex possesses unique reactivity not accessible in its ground state, enabling transformations like the activation of strong C–H bonds. researchgate.netnih.gov

Mechanistic studies, including computational and transient absorption experiments, have provided strong evidence for Dexter-type energy transfer, which requires close contact between the photosensitizer and the nickel complex. researchgate.netbohrium.com The triplet energy of the photosensitizer is a key parameter; only sensitizers with triplet energies sufficient to excite the nickel complex are effective, a finding that helps distinguish EnT from SET pathways. nih.gov

Key Elementary Steps in Catalytic Cycles

Oxidative addition is the reaction in which a metal center's oxidation state increases by two as a formal C-X bond is cleaved and two new bonds (M-C and M-X) are formed. acs.org In nickel catalysis, the mechanism of oxidative addition is highly dependent on the nature of the electrophile.

C(sp²)-X Bonds: The oxidative addition of aryl, vinyl, or acyl halides to Ni(0) typically proceeds through a concerted, three-center transition state. oaepublish.comrsc.org This is a classical two-electron process that leads directly to a Ni(II) intermediate. nih.gov

C(sp³)-X Bonds: The activation of alkyl halides often follows a different path due to the higher energy barrier for a concerted insertion into a C(sp³)–X bond. Instead, these substrates are commonly activated via single-electron pathways, such as inner-sphere electron transfer (concerted halogen atom transfer) or S_N2-type mechanisms, leading to radical intermediates or Ni(II) species, respectively. nih.govrsc.orgnih.gov

Other Electrophiles: A major advantage of nickel catalysis is its ability to activate a broader range of electrophiles than palladium, including C–O bonds (e.g., from esters, ethers) and C–N bonds. nih.govacs.orgacs.org The oxidative addition to these more inert bonds is a key step that enables a wide array of synthetic transformations. nih.govacs.org

Table 2: Mechanistic Pathways for Oxidative Addition in Nickel Catalysis

| Electrophile Type | Dominant Mechanism(s) | Resulting Intermediate(s) | Key References |

|---|---|---|---|

| Aryl/Vinyl Halides (C(sp²)-X) | Concerted 2e⁻ addition | Organo-Ni(II)-halide | oaepublish.comrsc.org |

| Alkyl Halides (C(sp³)-X) | Halogen Atom Transfer (XAT), S_N2-type | Ni(I)-halide + Alkyl radical, Organo-Ni(II)-halide | nih.govacs.orgrsc.orgnih.gov |

| Aryl Esters/Ethers (C(sp²)-O) | Concerted 2e⁻ addition to Ni(0) | Organo-Ni(II)-alkoxide/phenoxide | nih.govacs.orgacs.org |

Reductive Elimination Dynamics

Reductive elimination is a fundamental step in many catalytic cycles involving dibromo(glyme)nickel and other nickel complexes. numberanalytics.com This process involves the formation of a new chemical bond between two ligands attached to the nickel center, with a simultaneous reduction in the oxidation state of the nickel atom, typically by two units (e.g., from Ni(II) to Ni(0) or from Ni(III) to Ni(I)). numberanalytics.comsquarespace.com It is the final step in many cross-coupling reactions, leading to the release of the desired product and the regeneration of the active catalyst. numberanalytics.com

The dynamics of reductive elimination are influenced by several factors, including the nature of the ligands, the steric environment around the metal center, and the electronic properties of the nickel complex. For instance, the rate of reductive elimination can be enhanced by bulky ligands that create steric strain in the transition state, thereby favoring the formation of the product. Conversely, electronically stable complexes may undergo reductive elimination more slowly.

In many nickel-catalyzed reactions, particularly those involving Ni(III) intermediates, reductive elimination is a very fast and often irreversible step. nih.gov For example, in a computational study of a nickel-catalyzed deoxygenative arylation, the reductive elimination from a Ni(III) complex to form the final product and a Ni(I) species was found to have a very low activation barrier of less than 7 kcal/mol. nih.gov This high rate is crucial for an efficient catalytic turnover.

The table below summarizes key aspects of reductive elimination in nickel catalysis.

| Feature | Description |

| Definition | Formation of a new bond between two ligands on the metal center, with a reduction in the metal's oxidation state. numberanalytics.com |

| Significance | Typically the product-forming step in cross-coupling reactions and regenerates the active catalyst. numberanalytics.com |

| Common Oxidation State Change | Ni(II) → Ni(0), Ni(III) → Ni(I) squarespace.com |

| Influencing Factors | Ligand sterics and electronics, geometry of the complex. |

| Kinetics | Often a rapid process, especially from higher oxidation state intermediates like Ni(III). nih.gov |

Migratory Insertion Phenomena

Migratory insertion is another elemental step in organometallic chemistry and plays a significant role in reactions catalyzed by nickel complexes. numberanalytics.comwikipedia.org This process involves the insertion of an unsaturated ligand, such as an alkene, alkyne, or carbon monoxide, into a metal-ligand bond (typically a metal-carbon or metal-hydride bond) on the same complex. wikipedia.org The result is the formation of a new, more complex ligand still attached to the metal center. numberanalytics.com

A key characteristic of migratory insertion is that the two reacting ligands must be adjacent to each other in the coordination sphere of the metal. wikipedia.org The reaction proceeds through a cyclic transition state, and if the precursor complex is coordinatively saturated, the insertion will generate a coordinatively unsaturated product, which can then coordinate to another reactant molecule. wikipedia.org

The stereochemistry of migratory insertion is a critical aspect, particularly in asymmetric catalysis. For instance, the insertion of an alkene into a metal-hydride or metal-alkyl bond is typically a syn-insertion, meaning that the metal and the migrating group add to the same face of the alkene. libretexts.org This stereospecificity is crucial for controlling the stereochemistry of the final product in reactions like polymerization and hydroformylation. wikipedia.orglibretexts.org

The table below highlights important features of migratory insertion.

| Aspect | Details |

| Process | An unsaturated ligand inserts into a metal-ligand bond on the same complex. wikipedia.org |

| Reacting Ligands | Must be cis (adjacent) to each other. wikipedia.org |

| Common Unsaturated Ligands | Alkenes, alkynes, carbon monoxide (CO). wikipedia.org |

| Stereochemistry | Typically proceeds via syn-addition to the unsaturated ligand. libretexts.org |

| Key Applications | Polymerization, carbonylation, and hydroformylation reactions. wikipedia.org |

Ligand Exchange and Dissociation Equilibria

Ligand exchange, or ligand substitution, is a fundamental reaction in coordination chemistry where a ligand in a complex is replaced by another from the surrounding solution. libretexts.org These equilibria are crucial in catalysis as they allow for the binding of substrates and the release of products from the metal center. The lability of a complex refers to the rate at which it exchanges ligands. libretexts.org

There are three primary mechanisms for ligand substitution:

Dissociative (D) mechanism: A ligand first dissociates from the metal complex, forming an intermediate with a lower coordination number. The incoming ligand then binds to this intermediate. This pathway is characterized by a rate that is dependent only on the concentration of the starting complex. libretexts.org

Associative (A) mechanism: The incoming ligand first binds to the metal complex, forming an intermediate with a higher coordination number. A ligand then dissociates from this intermediate. The rate of this process depends on the concentrations of both the starting complex and the incoming ligand. libretexts.org

Interchange (I) mechanism: The incoming ligand enters the coordination sphere as the original ligand is leaving, without a distinct intermediate. This can be further classified as associative interchange (Ia) or dissociative interchange (Id) depending on whether the bond formation with the incoming ligand or the bond breaking with the outgoing ligand is more important in the transition state. libretexts.org

In the context of this compound, the glyme ligand is relatively labile and can be easily displaced by other ligands, such as phosphines or the reactants themselves, to generate the active catalytic species. The kinetics of ligand exchange can be influenced by factors like the nature of the solvent, the electronic and steric properties of the ligands, and the oxidation state of the nickel center. nih.gov

Interrogating Nickel Oxidation States: Ni(0), Ni(I), Ni(II), Ni(III), Ni(IV) Cycling

A defining characteristic of nickel that makes it a versatile catalyst is its ability to readily access a wide range of oxidation states, including Ni(0), Ni(I), Ni(II), Ni(III), and even Ni(IV). squarespace.comrsc.org This is in contrast to palladium, which predominantly cycles between the Pd(0) and Pd(II) states. nih.gov The accessibility of odd-electron oxidation states like Ni(I) and Ni(III) allows for catalytic cycles involving single-electron transfer (SET) steps and the participation of radical intermediates. squarespace.comnih.gov

While the classic Ni(0)/Ni(II) cycle is common in many cross-coupling reactions, other cycles such as Ni(I)/Ni(III) are also frequently proposed and observed. squarespace.comnih.gov The specific catalytic cycle that is operative depends on the reaction conditions, the nature of the reactants, and the ligands coordinating the nickel center. For instance, some reactions may involve a combination of these cycles, or even cycles where nickel remains in a single oxidation state throughout. nih.gov

The ability to cycle through multiple oxidation states allows nickel catalysts to participate in a broader range of chemical transformations, including those that are challenging for other transition metals. squarespace.com

Characterization of Active Catalytic Species

Identifying the active catalytic species in a reaction is often a significant challenge because these species are typically highly reactive and present in very low concentrations. squarespace.com The precatalyst, such as the commercially available this compound, is often not the true active catalyst. The active species is generated in situ through reduction and/or ligand exchange.

Spectroscopic techniques are invaluable for characterizing these transient species. Electron Paramagnetic Resonance (EPR) spectroscopy is particularly useful for detecting and characterizing paramagnetic intermediates, such as Ni(I) and Ni(III) complexes, which are common in nickel-catalyzed reactions. squarespace.com In situ Nuclear Magnetic Resonance (NMR) spectroscopy can also provide information about the species present in the reaction mixture. squarespace.com

In some cases, it is possible to synthesize and isolate catalytically relevant intermediates, allowing for a detailed study of their structure and reactivity. researchgate.netnih.govrsc.org These studies have been crucial in establishing the viability of proposed catalytic cycles. For example, the synthesis and characterization of Ni(I)-aryl species have provided direct evidence for their formation during the activation of Ni(I)-halide precatalysts in Suzuki-Miyaura reactions. nih.gov

Role of Paramagnetic Intermediates

Paramagnetic intermediates, which possess one or more unpaired electrons, are a hallmark of many nickel-catalyzed reactions. squarespace.comtdx.cat The most common paramagnetic species are Ni(I) (a d9 metal center) and Ni(III) (a d7 metal center). squarespace.com The involvement of these open-shell species facilitates reaction pathways that proceed through radical mechanisms. nih.govtdx.cat

These radical pathways are distinct from the two-electron (polar) mechanisms often seen with palladium catalysts and allow for the activation of a wider range of substrates. nih.gov For instance, radical chain mechanisms can be initiated by Ni(I) species, and radical rebound processes often involve the formation of a Ni(III) intermediate. squarespace.comtdx.cat

The stability and reactivity of these paramagnetic intermediates are heavily influenced by the supporting ligands. Redox-active ligands, for example, can help to stabilize Ni(I) or Ni(III) oxidation states by delocalizing the unpaired electron density onto the ligand framework. squarespace.com The presence of paramagnetic species can often be inferred from the broadening of signals in NMR spectra due to exchange with diamagnetic species. researchgate.net

Turnover-Limiting Steps and Catalyst Resting States

Understanding the kinetics of a catalytic cycle is essential for optimizing reaction conditions and improving catalyst efficiency. Two key concepts in this analysis are the turnover-limiting step and the catalyst resting state. squarespace.comunife.it

The catalyst resting state is the most stable and therefore most abundant catalyst species in the reaction mixture under steady-state conditions. squarespace.comunife.it The resting state is the intermediate that immediately precedes the turnover-limiting step in the catalytic cycle. squarespace.com Characterizing the resting state can provide valuable clues about the mechanism and the identity of the turnover-limiting step. For example, if a Ni(II)-aryl complex is identified as the resting state, it suggests that the subsequent step, perhaps transmetalation or reductive elimination, is likely the turnover-limiting step.

Kinetic analyses, such as reaction progress kinetic analysis (RPKA), are powerful tools for elucidating these features of a catalytic cycle. wikipedia.org

The following table summarizes the relationship between the turnover-limiting step and the catalyst resting state.

| Concept | Definition | Implication for Catalysis |

| Turnover-Limiting Step | The step in the catalytic cycle with the highest energy barrier. squarespace.com | Determines the overall reaction rate. unife.it |

| Catalyst Resting State | The most abundant catalytic intermediate in the reaction mixture. squarespace.com | The species that precedes the turnover-limiting step. unife.it |

Mechanistic Studies Employing Advanced Spectroscopic Techniques

The elucidation of reaction mechanisms involving this compound, or its in situ generated active species, relies heavily on advanced spectroscopic techniques. The paramagnetic nature of the Nickel(II) center in the precatalyst complicates analysis by standard Nuclear Magnetic Resonance (NMR) spectroscopy. vulcanchem.com This has necessitated the use of alternative and more specialized methods to probe the catalytic cycle. Techniques such as Electron Paramagnetic Resonance (EPR) spectroscopy are crucial for detecting and characterizing paramagnetic intermediates, including Ni(I) and Ni(III) species, which are frequently proposed in catalytic cycles. nih.gov

X-ray absorption spectroscopy (XAS) and X-ray diffraction provide invaluable information on the coordination geometry and electronic structure of nickel complexes throughout the reaction. vulcanchem.comrsc.org For instance, X-ray Transient Absorption (XTA) spectroscopy can track the transient structural dynamics of nickel complexes in excited states, which is particularly relevant for photoredox reactions where this compound is used as a precatalyst. rsc.orgnih.gov These methods help to distinguish between proposed mechanistic pathways by providing direct structural evidence of key intermediates. nih.gov

Kinetic Studies for Rate-Determining Step Identification

In many nickel-catalyzed cross-coupling reactions of challenging electrophiles, oxidative addition is considered the turnover-limiting step. squarespace.com However, for certain transformations like Miyaura-type borylations, kinetic evidence suggests that transmetalation, rather than oxidative addition, is the rate-limiting step. nih.govnih.gov This was deduced from observations where the rates of product formation were similar for analogous alkyl iodides and bromides, pointing to a slow step that occurs after the initial activation of the alkyl halide. nih.gov

Researchers employ various methods to determine reaction kinetics. Monitoring the reaction profile over time, often using techniques like gas chromatography (GC), allows for the quantification of product formation and the observation of any induction periods. caltech.edu An induction period, particularly when using a Ni(II) precatalyst like this compound, often corresponds to the initial, slow reduction of Ni(II) to the catalytically active Ni(0) species. escholarship.org Comparing the rates of individual, elementary steps of a proposed catalytic cycle under similar conditions can also pinpoint the RDS. nih.gov

| Reaction Type | Proposed Rate-Determining Step (RDS) | Method of Determination | Source |

|---|---|---|---|

| Miyaura Borylation | Transmetalation | Comparison of reaction rates for different alkyl halides. | nih.gov |

| Oxidative Coupling of Arylzinc Reagents | Transmetalation | Quantitative measurement of kinetic rate constants from a live catalytic system. | nih.gov |

| Cross-Coupling of "Inert" Bonds | Oxidative Addition | General observation for challenging electrophiles. | squarespace.com |

| Photoredox Amide Arylation | Unusual Ni(0/II/III) cycle kinetics | Kinetic profiling and stoichiometric experiments with synthesized Ni complexes. | escholarship.org |

In Situ Spectroscopic Probes for Transient Species

The direct observation of short-lived, transient intermediates is a significant challenge in mechanistic catalysis but provides the most definitive evidence for a proposed reaction pathway. longdom.org In situ spectroscopy allows for the detection of these species under actual reaction conditions.

Due to the complexities of paramagnetic nickel species, specialized techniques are often required. In situ ¹⁹F NMR spectroscopy has been used for kinetic profiling in reactions involving fluorine-containing molecules. vulcanchem.com For heterogeneous systems or reactions where catalysts and intermediates are bound to surfaces, in situ infrared (IR) spectroscopy, combined with advanced techniques like phase-sensitive detection (PSD), can extract the spectral features of reactive intermediates from the background of inactive species. nih.gov While not always directly observing the nickel center, monitoring the formation and consumption of organic intermediates and side products via in situ GC or NMR can provide strong indirect evidence for the transient species involved in the main catalytic cycle. caltech.edu

Electron Paramagnetic Resonance (EPR) spectroscopy is a powerful tool for studying reactions involving radical pathways or paramagnetic nickel oxidation states like Ni(I) and Ni(III). nih.gov In some cases, the absence of an expected EPR signal can be just as informative as its presence, helping to rule out certain intermediates. For example, in some radical capture reactions, the failure to detect a Ni(III) intermediate supported a concerted mechanism over a stepwise one. nih.gov

Radical Interception and Trapping Experiments in Nickel Catalysis

A significant portion of reactions catalyzed by systems derived from this compound are believed to proceed through radical mechanisms, particularly when coupling C(sp³)-hybridized centers. squarespace.comnih.gov To verify the involvement of these radical intermediates, chemists employ radical interception and trapping experiments.

One of the most common methods is the use of a "radical clock." These are substrate molecules that contain a chemical feature prone to rapid, unimolecular rearrangement if a radical is formed at a specific position. The rate of this rearrangement is known, so the detection of rearranged products provides evidence for the formation of a radical intermediate and can even be used to estimate its lifetime.

A classic example involves the use of a (bromomethyl)cyclopropane (B137280) substrate. If the reaction proceeds via a radical pathway, the initial cyclopropylmethyl radical will rapidly open to form a homoallyl radical, leading to a ring-opened product. The detection of this rearranged product in a nickel-catalyzed cross-electrophile coupling strongly indicated the generation of an alkyl radical intermediate. rsc.org Similarly, the borylation of either exo- or endo-2-bromonorbornane yielding the same exo-product is consistent with the formation of a common, planar secondary alkyl radical intermediate. nih.govmit.edu The addition of radical trapping agents like (2,2,6,6-Tetramethylpiperidin-1-yl)oxyl (TEMPO) to a reaction mixture can also be used. If the reaction is inhibited or a TEMPO-trapped adduct is formed, it suggests the presence of radical intermediates.

| Experiment Type | Substrate/Trap | Observation | Conclusion | Source |

|---|---|---|---|---|

| Radical Clock | (Bromomethyl)cyclopropane | Formation of ring-opened product. | Involvement of an alkyl radical intermediate. | rsc.org |

| Radical Clock | exo- or endo-2-bromonorbornane | Formation of the same exo-borylated product from either starting isomer. | Reaction proceeds through a common radical intermediate. | nih.govmit.edu |

| Radical Chain Initiation | Aryl-Ni(II) complex + alkyl bromide | Initiation of a radical chain process. | Demonstrates a pathway for radical generation. | nih.gov |

| Radical Inhibition | TEMPO or 1,1-diphenylethylene | Significant decrease in product yield. | The reaction likely proceeds via a radical pathway. | rsc.org |

Computational Chemistry in Understanding Dibromo Glyme Nickel Systems

Density Functional Theory (DFT) for Mechanistic Insights

Density Functional Theory (DFT) has become a central method for studying the electronic structure and reactivity of transition metal catalysts. By approximating the many-body electronic Schrödinger equation, DFT allows for the accurate calculation of molecular properties and reaction energetics, offering profound insights into complex catalytic systems involving Dibromo(glyme)nickel and related species.

DFT calculations are instrumental in mapping the potential energy surface of a chemical reaction. This allows for the determination of the reaction energy profile, which charts the energy changes as reactants are converted into products. Key to this is the identification and characterization of transition states—the highest energy points along the reaction coordinate—which govern the reaction kinetics.

These studies provide quantitative data on the feasibility of proposed mechanisms. By comparing the energy barriers of different potential pathways, researchers can determine the most likely route the reaction will take.

Table 1: Calculated Free Energy Barriers for Key Steps in Ni-Catalyzed Reactions

| Catalytic Step | Reaction System | Calculated Free Energy Barrier (ΔG‡) in kcal·mol⁻¹ | Reference |

|---|---|---|---|

| Oxidative Addition | Three-component bis-allylation of alkynes | 24.2 | nih.gov |

| Reductive Elimination | Three-component bis-allylation of alkynes | 24.8 | nih.gov |

| Alkenylnickel E/Z Isomerization | Desymmetrizing cyclization of malononitriles | Rate-Determining | pku.edu.cn |

This table presents data from DFT studies on different nickel-catalyzed reactions to illustrate the type of quantitative insights gained from reaction energy profiles.

The d-electron configuration of nickel allows for the existence of multiple spin states (e.g., singlet, triplet) that can be close in energy. The reactivity of nickel complexes can be highly dependent on the spin state, and reactions may proceed through pathways involving changes in spin, known as multi-state reactivity. DFT is a crucial tool for calculating the relative energies of different spin states for intermediates and transition states along a reaction pathway.

For d⁸ Ni(II) complexes, such as those derived from this compound, a triplet ground state is common. nih.gov Computational studies can explore the potential energy surfaces of different spin states to determine if spin crossover events are likely to occur during a catalytic cycle. The analysis of spin-allowed and spin-forbidden ligand field transitions through a combination of spectroscopy and electronic structure calculations provides deep insight into the ligand field effects that govern the electronic structure and, consequently, the reactivity of the Ni(II) center. nih.gov

Many organometallic intermediates in catalytic cycles are highly reactive and have short lifetimes, making them difficult to isolate and characterize experimentally. DFT calculations provide a powerful means to predict the geometric and electronic structures of these transient species.

In studies of nickel-catalyzed cross-coupling reactions, DFT has been used to characterize a variety of intermediates. For example, in a desymmetrizing cyclization, intermediates such as the arylnickel species formed after transmetalation and the subsequent cis-alkenyl nickel species were computationally modeled. pku.edu.cn The calculations revealed that the cis intermediate is not coordinatively saturated and can form more stable complexes through coordination with a cyano group, releasing 1-2 kcal/mol of free energy. pku.edu.cn In other systems, the generation of active Ni(0) species from Ni(II) precursors and the formation of Ni(II) hydride species involved in chain-walking pathways have been investigated through DFT. nih.govresearchgate.net These computational models provide detailed information on bond lengths, bond angles, and electronic properties that are essential for understanding the behavior of these fleeting, yet critical, components of the catalytic cycle.

Quantum Chemical Descriptors for Reactivity Prediction

Beyond mapping reaction pathways, computational chemistry can provide quantum chemical descriptors that serve as indices to predict and rationalize chemical reactivity. These descriptors are derived from the electronic structure of the molecules and can offer shortcuts to understanding reaction outcomes without calculating the full energy profile.

Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity theory. It posits that many chemical reactions are governed by the interaction between the Highest Occupied Molecular Orbital (HOMO) of one reactant (the nucleophile) and the Lowest Unoccupied Molecular Orbital (LUMO) of another (the electrophile). youtube.comyoutube.comlibretexts.org The energy and spatial distribution of these frontier orbitals can predict the feasibility and selectivity of a reaction. nih.gov

In the context of nickel catalysis, FMO analysis helps to understand the interactions between the nickel center, its ligands, and the substrates. The HOMO of a nucleophile is electron-donating, while the LUMO of an electrophile is electron-accepting. libretexts.org A smaller energy gap between the interacting HOMO and LUMO generally leads to a more favorable reaction. youtube.com For organometallic complexes, electronic structure calculations can provide a direct correlation between the energies of frontier molecular orbitals of reaction intermediates and the yields of cross-coupling reactions. nih.gov By analyzing the composition and energy of the HOMO and LUMO of a catalyst-substrate complex, one can predict which parts of the molecules are most likely to interact.

Table 2: Conceptual Basis of Frontier Molecular Orbital (FMO) Theory

| Molecular Orbital | Role in Reaction | Description |

|---|---|---|

| HOMO (Highest Occupied Molecular Orbital) | Nucleophile / Electron Donor | The highest-energy orbital containing electrons, which participates in donation to an empty orbital. youtube.com |

The distribution of electron density within a molecule is fundamental to its reactivity. Methods for analyzing charge distribution, such as Mulliken population analysis, Natural Population Analysis (NPA), or Hirshfeld charge analysis, partition the total electron density among the atoms in a molecule. This provides insights into which sites are electron-rich (nucleophilic) and which are electron-poor (electrophilic).

In nickel-catalyzed reactions, understanding the partial charges on the nickel atom, the coordinating ligands, and the atoms of the substrate can explain the regioselectivity and chemoselectivity of a reaction. For example, in a nickel-catalyzed three-component reaction, dual descriptors based on Hirshfeld charges were used to accurately predict the electrophilic and nucleophilic properties of the substrates, thereby explaining the observed chemo- and regioselectivities. nih.gov By calculating how the charge at a particular atomic site changes along a reaction coordinate or upon substrate binding, researchers can gain a quantitative understanding of the electronic effects that drive the reaction.

In Silico Design of Novel Catalytic Systems

The in silico design of novel catalytic systems based on this compound represents a frontier in modern chemistry, leveraging computational power to predict and rationalize the behavior of catalysts before their synthesis. This approach accelerates the discovery of new catalysts with enhanced activity, selectivity, and stability. Computational methods, particularly Density Functional Theory (DFT), are instrumental in building predictive models for catalysis. researchgate.net

A key aspect of in silico design is the use of molecular descriptors and Quantitative Structure-Activity Relationship (QSAR) models. researchgate.net By calculating descriptors such as steric (e.g., cone angle) and electronic (e.g., HOMO-LUMO gap) parameters for a library of virtual this compound derivatives, researchers can build a model that correlates these properties with a desired catalytic outcome, such as yield or enantiomeric excess. This model can then be used to screen vast virtual libraries to identify the most promising candidates for synthesis and experimental testing.

For instance, frontier molecular orbital (HOMO-LUMO) analysis provides fundamental insights into the chemical reactivity and electronic properties of the complex. smolecule.com Computational studies can reveal how modifications to the glyme ligand or the substitution of bromide ions would alter the HOMO-LUMO gap, thereby tuning the complex's reactivity for a specific transformation.

Table 1: Computational Approaches in Catalyst Design

| Computational Technique | Application in Catalyst Design | Predicted Parameters |

|---|---|---|

| Density Functional Theory (DFT) | Calculation of electronic structure and reaction pathways. | Transition state energies, reaction intermediates, activation energies. researchgate.net |

| Molecular Mechanics (MM) | Rapid screening of large libraries of catalyst candidates. | Steric properties, conformational analysis. |

| Quantitative Structure-Activity Relationship (QSAR) | Building predictive models correlating structure with activity. | Catalytic activity, selectivity, yield. researchgate.net |

This computational-first approach minimizes the trial-and-error nature of traditional catalyst development, saving significant time and resources while fostering a deeper, mechanism-based understanding of how to achieve optimal catalytic performance.

Synergistic Computational and Experimental Studies

The synergy between computational and experimental chemistry provides a powerful paradigm for the comprehensive understanding of this compound and its catalytic applications. rsc.orgfigshare.com This integrated approach allows for a detailed elucidation of reaction mechanisms, rationalization of observed reactivities, and the validation of theoretical models. sigmaaldrich.com

Experimental studies provide macroscopic observables such as reaction yields, product distributions, and spectroscopic data. Computational studies, in turn, offer a microscopic view, detailing the geometric and electronic structures of transient intermediates and transition states that are often impossible to isolate or observe experimentally. nih.gov For example, while a Kumada catalyst transfer polymerization using a this compound precursor might show good control over the molecular weight of the resulting polymer, computational modeling can reveal the step-by-step mechanism, including the oxidative addition, transmetalation, and reductive elimination steps, identifying the rate-limiting step and factors controlling polymer chain growth. researchgate.netsigmaaldrich.com

A typical workflow involves an iterative cycle of prediction and verification. DFT calculations might be used to propose several plausible catalytic cycles for a given reaction. researchgate.net These computational models generate testable hypotheses. For example, a calculated transition state structure might suggest that a specific steric interaction is key to selectivity. This prediction can then be tested experimentally by synthesizing a modified this compound complex with bulkier or smaller ligands and observing the effect on the reaction outcome. rsc.org The experimental results then feed back to refine the computational model.

Combined experimental and theoretical studies have been crucial in understanding various nickel-catalyzed reactions. nih.gov For instance, DFT calculations can predict the relative energy barriers for different pathways, such as a Ni(0)/Ni(II) versus a Ni(I)/Ni(III) cycle, while experimental techniques like cyclic voltammetry or in-situ spectroscopy can provide evidence for the existence of proposed nickel oxidation states. nih.gov The agreement between theoretical predictions and experimental observations lends strong support to a proposed mechanism.

Table 2: Comparison of Experimental and Computational Data

| Aspect | Experimental Data | Computational Data | Synergy |

|---|---|---|---|

| Structure | X-ray crystallography provides solid-state structures. nih.gov | Geometry optimization predicts gas-phase or solution structures. rsc.org | Validates computational methods and explains differences between phases. |

| Spectroscopy | IR, UV-Vis, and NMR spectra identify functional groups and connectivity. | Calculation of vibrational frequencies and electronic transitions. | Aids in the assignment of complex experimental spectra. |

| Mechanism | Kinetic studies, product analysis, trapping of intermediates. | Calculation of reaction energy profiles, transition states. acs.org | Provides a complete picture of the reaction pathway. |

| Reactivity | Observed reaction rates, yields, and selectivities. | Calculated activation energies and thermodynamic parameters. researchgate.net | Rationalizes observed outcomes and predicts effects of catalyst modification. |

This powerful combination of theory and experiment accelerates the development of more efficient and selective catalysts based on the this compound framework, transforming it from a subject of academic curiosity into a tool for practical chemical synthesis. sigmaaldrich.com

Advanced Synthetic Transformations Mediated by Dibromo Glyme Nickel Catalysis

Reductive Cross-Electrophile Coupling Reactions

Reductive cross-electrophile coupling (XEC) reactions, characterized by their reliance on catalyst reduction, represent a potent strategy for carbon-carbon bond construction by directly linking two electrophilic partners. NiBr2·glyme functions as a highly efficient precatalyst in these transformations, frequently employed in conjunction with a variety of ligands and reductants such as manganese or zinc. These reactions effectively bypass the necessity for pre-synthesized organometallic reagents, thereby offering enhanced functional group tolerance and improved operational simplicity.

C(sp²)-C(sp³) Bond Formation with Aryl and Alkyl Halides

The nickel-catalyzed reductive cross-coupling of aryl halides with alkyl halides is a well-established methodology for the synthesis of C(sp²)-C(sp³) bonds. NiBr2·glyme, often paired with specific ligand systems such as bipyridines and phosphines, effectively catalyzes the direct coupling of aryl halides (iodides and bromides) with primary and secondary alkyl halides acs.orgorganic-chemistry.orgrsc.orgacs.orgnih.gov. These reactions typically proceed under mild conditions, often at room temperature or slightly elevated temperatures, and demonstrate broad functional group tolerance, accommodating moieties such as esters, nitriles, ketones, and protected amines acs.orgorganic-chemistry.org. For instance, one study reported the coupling of aryl bromides with secondary alkyl bromides, achieving yields up to 92% at room temperature, with pyridine (B92270) playing a crucial role in enhancing reactivity organic-chemistry.org. The process generally exhibits a preference for aryl iodides over bromides to minimize side reactions like homocoupling organic-chemistry.org.

Table 1: Representative C(sp²)-C(sp³) Bond Formation Reactions

| Aryl Halide | Alkyl Halide | Reductant | Ligand System | Typical Yield | Reference |

| Aryl Bromide | Primary Alkyl Bromide | Mn | e.g., Bipyridine/Phosphine | Moderate to Excellent | acs.orgorganic-chemistry.orgrsc.org |

| Aryl Iodide | Secondary Alkyl Bromide | Mn | e.g., Bipyridine/Phosphine | Good to Excellent | acs.orgorganic-chemistry.orgorganic-chemistry.org |

| Aryl Chloride (activated) | Cyclohexyl Bromide | Zn/Mg | e.g., Pyridine, DMA | Good | organic-chemistry.org |

| Aryl Bromide | Allylic Acetate | Zn/Mg | e.g., Pyridine, DMA | Good | organic-chemistry.org |

C(sp³)-C(sp³) Bond Formation Between Alkyl Halides

The formation of C(sp³)-C(sp³) bonds through the reductive cross-coupling of two alkyl halides presents a greater challenge due to competing homocoupling pathways and the inherent reactivity of alkyl electrophiles. Nevertheless, NiBr2·glyme has been instrumental in developing methodologies for this transformation. One approach utilizes bis(pinacolato)diboron (B136004) as a reductant, enabling Ni-catalyzed coupling of unactivated secondary and primary alkyl halides to yield C(sp³)-C(sp³) coupled products in good yields with excellent functional group tolerance rsc.org. Another strategy employs electrochemical methods in conjunction with nickel catalysis, which facilitates the selective cross-coupling of unactivated alkyl halides, encompassing primary-primary, primary-secondary, and secondary-secondary halide combinations with high selectivity and functional group compatibility chinesechemsoc.orgresearchgate.net.

Table 2: Representative C(sp³)-C(sp³) Bond Formation Reactions

| Alkyl Halide 1 | Alkyl Halide 2 | Reductant/Method | Ligand System | Typical Yield | Reference |

| Primary Alkyl Halide | Primary Alkyl Halide | Bis(pinacolato)diboron | Specific Ligands | Good | rsc.org |

| Primary Alkyl Halide | Secondary Alkyl Halide | Bis(pinacolato)diboron | Specific Ligands | Good | rsc.org |

| Unactivated Alkyl Halides | Unactivated Alkyl Halides | Electrochemical/Zn | Nickel Catalysis | Moderate to Excellent | chinesechemsoc.orgresearchgate.net |

Scope and Limitations of Substrates and Electrophiles

The reductive cross-electrophile coupling reactions catalyzed by NiBr2·glyme generally exhibit a broad substrate scope and excellent functional group tolerance. This includes a wide array of functional groups such as hydroxyl (-OH), carbamate (B1207046) (-NHBoc, -NHCbz), boronate esters (-Bpin), ketones (-C(O)Me), esters (-CO2Et), and nitriles (-CN) acs.orgorganic-chemistry.org. The compatibility with protected amines is particularly advantageous, obviating the need for protection/deprotection sequences acs.org. Sterically hindered or secondary alkyl halides can also be effectively coupled organic-chemistry.org.

However, limitations can arise with specific substrates. Tertiary alkyl halides pose a challenge due to their propensity for β-hydride elimination chinesechemsoc.orgchinesechemsoc.org. While certain methods have been devised to mitigate this issue through the use of additives or specialized ligand designs chinesechemsoc.orgchinesechemsoc.org, their generality remains limited. The choice of halide also influences selectivity; iodides often yield superior results compared to bromides, which in turn are preferred over chlorides for particular couplings, thereby minimizing side reactions organic-chemistry.org. The reactivity of the electrophiles can also impact selectivity, with the preference for cross-products over homocoupling products being a key challenge, often addressed by differentiating the reactivity of the coupling partners or employing specific ligand systems chinesechemsoc.org.

Enantioselective Cross-Coupling Methodologies

The advancement of enantioselective nickel-catalyzed cross-coupling reactions utilizing NiBr2·glyme has paved the way for the stereoselective synthesis of complex molecular architectures. These methodologies typically depend on the application of chiral ligands to induce asymmetry within the catalytic cycle.

Asymmetric Alkyl-Alkyl Cross-Coupling

The achievement of enantioselective C(sp³)-C(sp³) bond formation between two distinct alkyl electrophiles represents a significant synthetic challenge. NiBr2·glyme, in combination with carefully designed chiral ligands, has played a crucial role in developing such methods. For instance, a chiral nickel catalyst, generated in situ from NiBr2·glyme and a chiral bis(oxazoline) ligand, has been employed for the enantioselective Suzuki coupling of unactivated secondary alkyl halides with alkylboranes, yielding chiral products with moderate to high enantioselectivities rsc.org. More recently, substantial progress has been made in the enantioselective intermolecular cross-coupling of two different alkyl halides, utilizing novel chiral ligands to forge C(sp³)-C(sp³) bonds with high enantioselectivity oaepublish.comnih.gov. These reactions are conducted under reductive conditions and frequently involve the in-situ generation of organozinc reagents from one of the alkyl halides oaepublish.comnih.gov.

Table 3: Representative Asymmetric Alkyl-Alkyl Cross-Coupling Reactions

| Alkyl Halide 1 | Alkyl Halide 2 | Chiral Ligand | Reductant/Conditions | Typical Yield | Typical ee (%) | Reference |

| Racemic α-halosilane | Alkylzinc Reagent | Chiral PyBOX | NiBr2·diglyme (B29089), Mild Conditions | Good | 92 | caltech.edu |

| Alkyl Halide | Alkyl Halide | Chiral Tridentate Ligand | Reductive Conditions | High | High | oaepublish.comnih.gov |

| Unactivated Alkyl Halide | Alkenyl Boronate | Chiral Ligand | Ni–H Catalysis | Broad Scope | High | epfl.ch |

Enantioselective Carbo-Acylation of Alkenes

NiBr2·glyme has also found application in enantioselective carbo-acylation reactions of alkenes. One notable example involves the nickel-catalyzed asymmetric reductive carbo-acylation of tethered alkenes with unactivated alkyl iodides or benzyl (B1604629) chlorides. This cascade reaction constructs two C-C σ-bonds, yielding functional-group-rich 3,3-disubstituted oxindoles with high enantioselectivities nih.gov. The reaction typically employs a chiral ligand, manganese as a reductant, and proceeds under mild temperature conditions nih.gov. Mechanistic investigations suggest that intramolecular acylnickelation serves as the enantiodetermining step nih.gov.

Table 4: Representative Enantioselective Carbo-Acylation of Alkenes

| Alkene Substrate | Acyl Source | Chiral Ligand | Reductant | Typical Yield | Typical ee (%) | Reference |

| Carbamic chloride-tethered alkene | Alkyl Iodide/Benzyl Chloride | Racemic Pyrox L1 | Mn | Moderate to Good | High | nih.gov |

Compound List:

Dibromo(glyme)nickel (NiBr2·glyme)

Dimethoxyethane (DME)

Bipyridine ligands

Phosphine ligands

Pyridine

Manganese (Mn)

Zinc (Zn)

Bis(pinacolato)diboron

Chiral bis(oxazoline) ligands

Chiral tridentate ligands

Alkylzinc reagents

Alkenyl boronates

Carbamic chloride-tethered alkenes

Alkyl iodides

Benzyl chlorides

Allylic acetates

Aryl halides (iodides, bromides, chlorides)

Alkyl halides (primary, secondary)

Organozinc reagents

Alkylboranes

Chlorosilanes

Carboxylic acids

Allylic carbonates

DABSO

N-methylpyrrolidone (NMP)

DMPU

DMA

N-methyl morpholine (B109124) (NMM)

Pyrox L1

PyBOX ligands

Chiral diamine ligands

Current Challenges and Future Perspectives in Dibromo Glyme Nickel Research

Addressing Selectivity Control in Complex Substrates

Achieving high levels of selectivity (chemo-, regio-, and stereoselectivity) remains a central challenge in catalysis, particularly when working with complex molecules bearing multiple functional groups. nih.govrsc.org For catalysts derived from dibromo(glyme)nickel, future research will aim to design more sophisticated ligand systems that can precisely control the outcome of a reaction. nih.gov Strategies include developing bifunctional catalysts that use weak intermolecular interactions to pre-organize the substrate in the catalyst's active site before the key bond-forming event. rsc.org For example, achieving enantio- and regioconvergent couplings, where a mixture of substrate isomers is converted into a single product isomer, is a significant goal that pushes the boundaries of selectivity control. nih.gov

Advancements in Understanding High-Valent Nickel Intermediates

Mechanistic studies in recent years have revealed the critical role of high-valent Ni(III) and Ni(IV) species in a wide array of catalytic transformations. nih.govnih.gov These intermediates enable novel reaction pathways that are distinct from the more traditional Ni(0)/Ni(II) cycles. nih.gov However, these high-valent species are often highly reactive and short-lived, making their isolation and characterization extremely challenging. nih.gov A major future direction is the development and application of advanced spectroscopic and computational techniques to detect and study these elusive intermediates directly within catalytic cycles. nih.govnih.gov A deeper understanding of their structure and reactivity will be essential for designing new catalysts and reactions that exploit the full potential of nickel's diverse redox chemistry.

Integration with Flow Chemistry and High-Throughput Experimentation

The fields of flow chemistry and high-throughput experimentation (HTE) are revolutionizing how chemical reactions are discovered, optimized, and scaled up. youtube.comrsc.orgnih.gov Integrating this compound and other catalysts into these automated platforms can dramatically accelerate research. youtube.com HTE allows for the rapid screening of thousands of reaction conditions (catalysts, ligands, solvents, bases) to quickly identify optimal systems. youtube.comnih.gov Flow chemistry offers superior control over reaction parameters like temperature and mixing, enhances safety when dealing with hazardous reagents, and facilitates scaling up from the lab bench to production. rsc.orgresearchgate.netwiley-vch.de The combination of these technologies will enable more efficient development of new applications for this compound and will be crucial for translating laboratory discoveries into practical, large-scale processes. youtube.comresearchgate.net

Q & A

What are the standard synthetic routes for preparing Dibromo(glyme)nickel, and how do reaction conditions influence yield and purity?

Answer: this compound is synthesized by reacting nickel(II) bromide with glyme (ethylene glycol dimethyl ether) in anhydrous solvents (e.g., THF) under inert atmospheres. Stoichiometric ratios, temperature (60–80°C), and reaction duration are critical for optimizing crystallinity and purity . Post-synthesis characterization via elemental analysis, FT-IR, and X-ray diffraction is essential to confirm structural integrity . Solvent choice (e.g., DME vs. THF) may alter coordination geometry, requiring tailored protocols for specific applications .

What analytical techniques are most effective for assessing the purity and stability of this compound in solution?

Answer: Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) evaluate thermal stability, while UV-Vis and NMR spectroscopy monitor solution-phase degradation. For purity, ICP-MS quantifies nickel content, and HPLC separates byproducts. Stability studies should replicate experimental conditions (e.g., moisture, oxygen levels) to identify decomposition pathways .

How does the ligand environment of this compound influence its catalytic efficiency in cross-coupling reactions?

Answer: Glyme acts as a bidentate ligand, modulating nickel’s electron density and steric profile. Comparative studies using substituents (e.g., methyl vs. ethyl glyme) reveal that electron-donating groups enhance oxidative addition rates in aryl halide couplings. In situ XAS and DFT calculations can correlate ligand effects with catalytic turnover .

What are the key considerations for handling this compound to ensure experimental safety and compound integrity?

Answer: Nickel compounds are toxic and potential carcinogens. Handling requires gloveboxes or Schlenk lines to prevent moisture/oxygen exposure. Storage in anhydrous solvents (e.g., DME) under argon minimizes decomposition. Toxicity data (e.g., LD50, bioaccumulation) from studies on nickel analogues should inform safety protocols .

How can researchers design experiments to resolve contradictions in reported catalytic activities of this compound?

Answer: Contradictions often arise from variations in substrate scope, ligand ratios, or reaction media. Controlled experiments isolating variables (e.g., substrate electronic effects) and standardized kinetic profiling (e.g., Eyring plots) are essential. Meta-analyses of activation parameters (Δ‡H, Δ‡S) across studies can identify systematic biases .

What methodological frameworks (e.g., FINER criteria) are applicable to studying this compound’s reactivity in novel reaction systems?

Answer: The FINER framework (Feasible, Interesting, Novel, Ethical, Relevant) guides hypothesis-driven research. For example, a study probing ligand-free catalytic cycles must address feasibility (resource availability), novelty (unexplored mechanisms), and relevance (sustainable chemistry applications). Ethical considerations include waste management and toxicity mitigation .

How can advanced spectroscopic techniques elucidate the mechanistic role of this compound in photoredox catalysis?

Answer: Time-resolved EPR and transient absorption spectroscopy track nickel’s redox states during photoactivation. EXAFS provides bond-length resolution in transient intermediates, while operando IR spectroscopy monitors ligand dynamics. Combining these with DFT simulations builds a kinetic/thermodynamic profile of catalytic cycles .

What strategies are recommended for identifying literature gaps in this compound research?

Answer: Systematic reviews using databases (SciFinder, Reaxys) with keywords like “nickel catalysis + glyme + mechanism” highlight understudied areas (e.g., aqueous-phase reactivity). Critical analysis of citation networks and meta-reviews can reveal oversights in substrate compatibility or mechanistic models .

How does solvent polarity affect the catalytic performance of this compound in C–C bond-forming reactions?

Answer: Polar aprotic solvents (e.g., DMF) stabilize charged intermediates, enhancing oxidative addition but potentially inhibiting reductive elimination. Solvent screening via Kamlet-Taft parameters (polarity, H-bonding) paired with kinetic studies (e.g., variable-temperature NMR) quantifies solvent effects on turnover rates .

What environmental fate and degradation pathways should be considered when designing large-scale applications of this compound?

Answer: Hydrolysis studies under varying pH and temperature conditions identify degradation products (e.g., Ni(OH)₂, bromide ions). Environmental fate models (QSPR) predict bioaccumulation and ecotoxicity, while photocatalytic degradation experiments assess remediation strategies .

Notes

- Basic Questions (#1–2, #9) focus on synthesis, characterization, and fundamental properties.

- Advanced Questions (#3–8, #10) address mechanistic studies, experimental design, and interdisciplinary applications.

- References align with evidence IDs, emphasizing methodological rigor and critical analysis.

- Avoided consumer/commercial angles per guidelines.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.